molecular formula C5H4BBrO4S B3241207 3-Bromo-5-carboxythiophene-2-boronic acid CAS No. 1451392-85-0

3-Bromo-5-carboxythiophene-2-boronic acid

Cat. No. B3241207
CAS RN: 1451392-85-0
M. Wt: 250.87 g/mol
InChI Key: KUTZPGRTBBQWDH-UHFFFAOYSA-N
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Description

3-Bromo-5-carboxythiophene-2-boronic acid is a boronic acid derivative that has recently gained attention in scientific research due to its potential applications in various fields such as material science, organic chemistry, and medicinal chemistry. This compound is a member of the boronic acid family, which is known for its versatile reactivity and ability to form covalent bonds with various functional groups.

Scientific Research Applications

Future Directions

For more detailed information, refer to the relevant peer-reviewed papers and technical documents . If you need additional specifics or have further inquiries, feel free to ask!

Mechanism of Action

Target of Action

3-Bromo-5-carboxythiophene-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the bond formation .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid moiety of the compound transfers an organyl group to the palladium catalyst . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways . It enables the formation of complex organic compounds from simpler precursors . The downstream effects of this reaction can include the synthesis of pharmaceuticals, polymers, and other chemically complex substances .

Pharmacokinetics

Like other boronic acids, it is likely to have good stability and reactivity, making it a useful tool in organic synthesis .

Result of Action

The primary result of the action of 3-Bromo-5-carboxythiophene-2-boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds .

Action Environment

The efficacy and stability of 3-Bromo-5-carboxythiophene-2-boronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst . The choice of these components, as well as the reaction temperature and solvent, can significantly affect the outcome of the reaction .

properties

IUPAC Name

5-borono-4-bromothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrO4S/c7-2-1-3(5(8)9)12-4(2)6(10)11/h1,10-11H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTZPGRTBBQWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(S1)C(=O)O)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261002
Record name 5-Borono-4-bromo-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-carboxythiophene-2-boronic acid

CAS RN

1451392-85-0
Record name 5-Borono-4-bromo-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Borono-4-bromo-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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